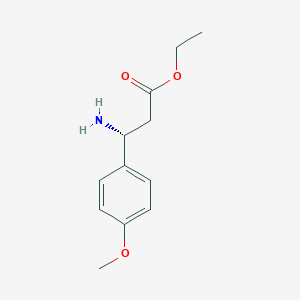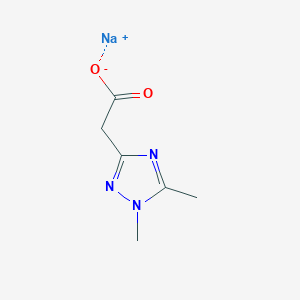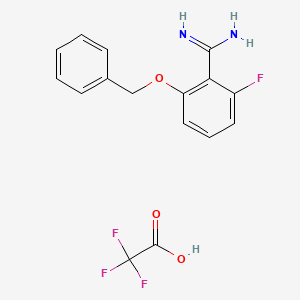![molecular formula C9H21ClN2O2 B13501046 tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl group, an aminobutan-2-yl moiety, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions typically require strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The protecting group can be easily removed under mild conditions, making it ideal for use in solid-phase peptide synthesis .
Medicine
In medicine, derivatives of this compound are investigated for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it a valuable intermediate in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride involves the hydrolysis of the carbamate group to release the corresponding amine. This reaction is catalyzed by enzymes such as esterases and occurs under physiological conditions. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound is similar in structure but contains a dihydroxypropyl group instead of an aminobutan-2-yl moiety.
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a cyclopentyl group instead of a butyl group.
tert-Butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride: This compound features an azetidinyl group.
Uniqueness
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an aminobutan-2-yl moiety. This combination of features makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of pharmaceuticals .
Eigenschaften
Molekularformel |
C9H21ClN2O2 |
|---|---|
Molekulargewicht |
224.73 g/mol |
IUPAC-Name |
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(10)7(2)11-8(12)13-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
KXWJLSCBOFUOQV-UOERWJHTSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C)NC(=O)OC(C)(C)C)N.Cl |
Kanonische SMILES |
CC(C(C)NC(=O)OC(C)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)

![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)









